molecular formula C8H11NO4 B1296664 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid CAS No. 31601-68-0

4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid

Cat. No. B1296664
CAS RN: 31601-68-0
M. Wt: 185.18 g/mol
InChI Key: SIILHQSLHMQZQO-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 31601-68-0 . It has a molecular weight of 185.18 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid is represented by the InChI code: 1S/C8H11NO4/c10-6-3-4-7 (11)9 (6)5-1-2-8 (12)13/h1-5H2, (H,12,13) .


Physical And Chemical Properties Analysis

4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid is a powder at room temperature . It has a molecular weight of 185.18 . The melting point is between 102-104 degrees Celsius .

Scientific Research Applications

1. Monoclonal Antibody Production

  • Application Summary: This compound has been found to improve monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures . Monoclonal antibodies are important for medication supply and medical cost reduction .
  • Methods of Application: The compound was screened among 23,227 chemicals for its ability to improve cell-specific antibody production in recombinant CHO cells . It was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
  • Results: The compound was found to increase monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

2. Antibacterial and Antitubercular Activity

  • Application Summary: A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides, which include “4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid”, were prepared and evaluated for their antibacterial activity .
  • Methods of Application: The synthesized molecules underwent thorough characterization and evaluation for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
  • Results: The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

3. Synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate

  • Application Summary: This compound is used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al [18F]-NOTA-labeled tetrazine radio ligand useful in 18F-based pretargeted PET imaging system .
  • Methods of Application: The compound is used in the synthesis process of the precursor molecule .
  • Results: The synthesized precursor molecule is useful in 18F-based pretargeted PET imaging system .

4. Cross-linking Reagent

  • Application Summary: A similar compound, Bromoacetic acid N-hydroxysuccinimide ester, is a heterobifunctional cross-linking reagent which allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .
  • Methods of Application: The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 .
  • Results: The compound is used as a cross-linking reagent in biochemical applications .

5. Anticonvulsant

  • Application Summary: A group of (2,5-Dioxopyrrolidin-1-yl) (phenyl)Acetamides with hybrid structure, which include “4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid”, were synthesized and evaluated for their anticonvulsant properties .
  • Methods of Application: The synthesized molecules underwent thorough characterization and evaluation for anticonvulsant activity . Some of them underwent further testing for in vivo/in vitro studies .
  • Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 . It was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

6. Organic Synthesis

  • Application Summary: “4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid” is often used as an important raw material in organic synthesis, such as the synthesis of dyes and drugs .
  • Methods of Application: In organic chemistry, it is widely used in Malonic acid synthesis method to introduce carboxyl or other chemical groups into organic molecules .
  • Results: The compound is used as a raw material in various organic syntheses .

Safety And Hazards

The safety information for 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and washing hands thoroughly after handling .

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIILHQSLHMQZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307550
Record name 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
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Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid

CAS RN

31601-68-0
Record name 2,5-Dioxo-1-pyrrolidinebutanoic acid
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Record name 31601-68-0
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Record name 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
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Record name 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
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